molecular formula C18H22N4O3S3 B11467687 methyl 2-[(14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate

methyl 2-[(14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate

Cat. No.: B11467687
M. Wt: 438.6 g/mol
InChI Key: WNANHUOIKZNVHM-UHFFFAOYSA-N
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Description

Methyl 2-[(14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate is a complex organic compound characterized by its unique structure, which includes multiple sulfur and oxygen atoms, as well as a tetrazatetracyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate typically involves multiple steps:

    Formation of the Tetrazatetracyclo Ring System: This step often requires the cyclization of precursor molecules under specific conditions, such as the presence of a strong acid or base, to form the tetrazatetracyclo structure.

    Introduction of Sulfur and Oxygen Atoms: Sulfur and oxygen atoms are introduced through reactions with thiols and alcohols, respectively. These reactions may require catalysts or specific solvents to proceed efficiently.

    Esterification: The final step involves the esterification of the intermediate compound with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxygen atoms or the ring system, potentially leading to the formation of more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups attached to the ring system or the ester group are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Saturated derivatives, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity is of interest. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial or anticancer agent. Its unique structure may allow it to interact with biological targets in novel ways, leading to new therapeutic options.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its sulfur-containing structure may also make it useful in the production of certain polymers or coatings.

Mechanism of Action

The mechanism by which methyl 2-[(14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to form specific interactions with these targets, potentially leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate: This compound is unique due to its specific ring system and the presence of multiple sulfur and oxygen atoms.

    Other Sulfur-Containing Esters: Compounds with similar ester groups but different ring systems or substituents.

    Tetrazatetracyclo Derivatives: Compounds with similar ring systems but different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of a complex ring system with multiple sulfur and oxygen atoms. This structure provides it with unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H22N4O3S3

Molecular Weight

438.6 g/mol

IUPAC Name

methyl 2-[(14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate

InChI

InChI=1S/C18H22N4O3S3/c1-5-6-26-16-19-15-13(10-7-18(2,3)25-8-11(10)28-15)14-20-21-17(22(14)16)27-9-12(23)24-4/h5-9H2,1-4H3

InChI Key

WNANHUOIKZNVHM-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C4=NN=C(N41)SCC(=O)OC

Origin of Product

United States

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